Sodium cholate

概要

説明

Sodium cholate is a bile salt derived from cholic acid, a primary bile acid synthesized in the liver from cholesterol. It is an amphipathic molecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure allows this compound to play a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the small intestine .

準備方法

Synthetic Routes and Reaction Conditions: Sodium cholate can be synthesized through the saponification of cholic acid. The process involves the following steps:

Collection of Cholic Acid: Cholic acid is extracted from bovine or ovine bile.

Saponification: Cholic acid is reacted with sodium hydroxide to form this compound.

Industrial Production Methods: The industrial production of this compound involves a series of steps:

Collection of Fresh Gallbladder: The gallbladder is collected and cut open to extract the bile.

Stirring and Heating: The bile is stirred uniformly, and sodium hydroxide is added while heating to melt the mixture.

Cooling and Filtering: The mixture is cooled, siphoned, filtered, and then cooled again to precipitate the this compound.

Acid Addition and Precipitation: Acid is added to the mixture, followed by further stirring and precipitation.

Drying: The precipitated this compound is washed, dried, and processed into a granular form.

化学反応の分析

Types of Reactions: Sodium cholate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different bile acids and their derivatives.

Reduction: It can be reduced to form deoxycholic acid.

Substitution: this compound can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products:

Oxidation: Produces various oxidized bile acids.

Reduction: Produces deoxycholic acid.

Substitution: Produces substituted bile acid derivatives.

科学的研究の応用

Pharmaceutical Applications

Sodium cholate plays a crucial role in enhancing the solubility and bioavailability of poorly soluble drugs. Its applications include:

- Solubilization of Drugs : this compound forms inclusion complexes with hydrophobic drugs, improving their solubility and dissolution rates. This is particularly beneficial for oral formulations where bioavailability is often limited by poor solubility .

- Permeation Enhancement : It acts as a permeation enhancer, facilitating the transport of drugs across biological barriers such as the intestinal epithelium and blood-brain barrier .

- Excipient in Formulations : this compound is commonly used as an excipient in various drug formulations to stabilize active ingredients and improve their therapeutic efficacy .

Biochemical Applications

In biochemistry, this compound is utilized for its detergent properties:

- Membrane Protein Solubilization : It is extensively used to solubilize and purify membrane proteins and lipids, disrupting lipid bilayers to extract hydrophobic components into solution .

- Enzyme Stability : this compound increases the activity and stability of enzymes by protecting them from denaturation and aggregation during biochemical assays .

- Model Systems : It serves as a model system for studying lipid membranes and their interactions with proteins and drugs, aiding in the understanding of membrane dynamics .

Biotechnology Applications

This compound's role in biotechnology is multifaceted:

- Cell Lysis and DNA Extraction : It facilitates cell lysis for the release of DNA and proteins, making it a valuable reagent in molecular biology protocols .

- Transfection and Gene Delivery : this compound enhances the efficiency of transfection methods by promoting the uptake of nucleic acids into cells, thereby improving gene delivery systems .

- Nanoparticle Formulations : It has been incorporated into nanoparticle formulations to enhance drug delivery systems, particularly for insulin delivery via nasal or pulmonary routes .

Research Applications

In research settings, this compound is employed for various experimental purposes:

- Carcinogenesis Studies : Research has investigated its effects on tumor promotion in animal models, revealing complex interactions that may not directly correlate with traditional carcinogenesis pathways .

- Hepatoprotection Studies : Studies indicate that this compound exhibits anti-inflammatory and hepatoprotective effects, making it relevant in research on liver diseases such as non-alcoholic steatohepatitis (NASH) .

This compound in Drug Formulation

A study demonstrated that this compound significantly improved the solubility of a poorly soluble anti-cancer drug when included in a formulation. The resulting complex showed enhanced dissolution rates compared to the drug alone.

Biochemical Assays Using this compound

In an experiment aimed at purifying membrane proteins from E. coli, this compound was used to disrupt cell membranes effectively. The proteins were subsequently isolated with high purity using chromatographic techniques.

作用機序

Sodium cholate exerts its effects through its amphipathic nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This interaction facilitates the formation of micelles, which are essential for the emulsification and absorption of dietary fats. This compound also affects cell membrane fluidity and permeability, influencing various cellular processes .

Molecular Targets and Pathways:

Cell Membrane: this compound interacts with the phospholipid bilayer, altering membrane fluidity and permeability.

Signaling Pathways: It activates kinases such as AKT and p38, which are involved in cell proliferation and apoptosis.

類似化合物との比較

Sodium Deoxycholate: Similar to sodium cholate but has one less hydroxyl group, making it more hydrophobic and a stronger detergent.

Sodium Taurocholate: Contains a taurine conjugate, making it more hydrophilic and less likely to denature proteins.

Uniqueness: this compound is unique due to its balanced amphipathic nature, making it a versatile compound for various applications without significantly denaturing proteins .

生物活性

Sodium cholate (SC) is a bile salt derived from cholesterol that plays a significant role in various biological processes, particularly in lipid metabolism and absorption. Its unique structure and properties allow it to interact with biological membranes, influencing cellular functions and signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits several biological activities due to its amphipathic nature, which allows it to interact with lipid bilayers and proteins. The primary mechanisms include:

- Membranolytic Activity : this compound can disrupt phospholipid membranes, leading to solubilization and potential cell lysis. This property is crucial for its role in emulsifying fats in the intestine, facilitating lipid digestion and absorption .

- Cholesterol Metabolism Regulation : SC influences cholesterol homeostasis by activating farnesoid X receptor (FXR) signaling pathways. This activation leads to the regulation of genes involved in bile acid synthesis and cholesterol metabolism, thus playing a protective role against conditions like non-alcoholic steatohepatitis (NASH) .

- Micelle Formation : SC forms mixed micelles with other surfactants, enhancing the solubility and bioavailability of hydrophobic compounds. The critical micelle concentration (cmc) of this compound has been established at approximately 14 mM, which is essential for its function in drug delivery systems .

Therapeutic Applications

This compound has been investigated for its therapeutic potential in various conditions:

- Non-Alcoholic Steatohepatitis (NASH) : Recent studies demonstrate that this compound ameliorates steatosis, inflammation, and fibrosis in NASH models by activating hepatic FXR signaling. This action reduces bile acid levels and improves liver function by decreasing inflammatory cell infiltration and collagen deposition .

- Drug Delivery Systems : this compound has been used to enhance the oral bioavailability of poorly soluble drugs through its ability to form micelles. For instance, conjugates of cytarabine with bile acids demonstrated improved stability and bioavailability when administered orally .

- Chiral Recognition : In analytical chemistry, this compound's ability to form micelles is exploited for chiral separations using techniques like micellar electrokinetic chromatography (MEKC). The aggregation state of this compound significantly affects the resolution of enantiomers .

Case Studies

-

NASH Treatment :

- Study Design : Mice were fed a high-fat/high-cholesterol diet to induce NASH, followed by administration of this compound.

- Findings : SC treatment led to a significant reduction in hepatic injury markers, improved serum lipid profiles, and decreased liver inflammation. The study highlighted the role of FXR activation in mediating these effects .

- Micellar Drug Delivery :

Research Findings Summary

特性

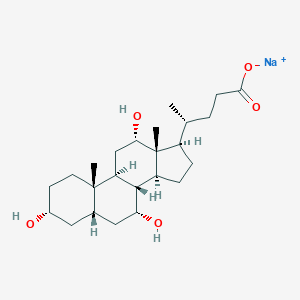

IUPAC Name |

sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHMKIHPTBHXPF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。